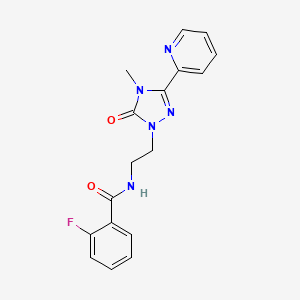

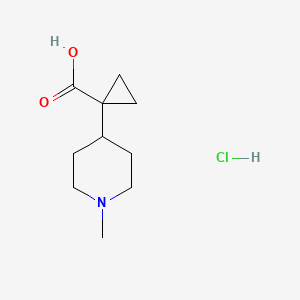

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172249-61-3. It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Ethylene Precursor in Higher Plants

1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is closely related to cyclopropane carboxylic acids, which play significant roles in various biochemical processes. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, when administered to light-grown wheat leaves, is converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, indicating its role in plant ethylene biosynthesis processes (Hoffman, Yang, & McKeon, 1982).

Catalytic Reactions and Chemical Synthesis

Cyclopropane carboxylic acids are utilized in various catalytic reactions and chemical synthesis pathways. For example, the reaction of 1,1-cyclopropane dicarboxylic acid esters with indoles under hyperbaric conditions, catalyzed by ytterbium triflate, results in smooth ring opening, forming 4-indolyl dicarboxylic acid esters. This demonstrates the chemical versatility of cyclopropane carboxylic acid derivatives in creating complex organic molecules (Harrington & Kerr, 1997).

Biological Activities and Drug Synthesis

Derivatives of cyclopropane carboxylic acid, like bromophenol derivatives with a cyclopropyl moiety, show significant biological activities. These derivatives are effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II, and acetylcholinesterase, which are important targets in treating conditions like Alzheimer's disease and Parkinson's disease. This underlines the potential of cyclopropane carboxylic acid derivatives in drug development and therapeutic applications (Boztaş et al., 2019).

Inhibitors of Mycolic Acid Biosynthesis

Cyclopropane carboxylic acid derivatives have also been synthesized as potential inhibitors of mycolic acid biosynthesis, a crucial pathway in the survival of mycobacteria, including Mycobacterium tuberculosis. The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, for example, aimed at inhibiting mycolic acid biosynthesis, highlights the role of cyclopropane derivatives in combating tuberculosis (Hartmann et al., 1994).

Synthesis of Amino Acids and Peptides

Cyclopropane amino acids, synthesized from α-Chlorocyclopropylidenacetates, represent a significant area of research due to their potential as enzyme inhibitors and their role in receptor and metabolism studies. These compounds, including natural precursors like 1-aminocyclopropane carboxylic acid (ACC), demonstrate the importance of cyclopropane carboxylic acid derivatives in synthesizing biologically active molecules (Krass et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVQXAVQOSYMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)